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molecular formula C11H11Cl2NO3 B8427766 N-methyl-N-[(3,4-dichlorophenyl)acetyl]glycine

N-methyl-N-[(3,4-dichlorophenyl)acetyl]glycine

Cat. No. B8427766
M. Wt: 276.11 g/mol
InChI Key: INGCCLIVHBFUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060462

Procedure details

The title compound was prepared from commercially available sarcosine ethyl ester and 3,4-dichlorophenylacetic acid according to the procedure of Intermediate 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:8])[CH2:5][NH:6][CH3:7])C.[Cl:9][C:10]1[CH:11]=[C:12]([CH2:17][C:18]([OH:20])=O)[CH:13]=[CH:14][C:15]=1[Cl:16]>>[CH3:7][N:6]([C:18](=[O:20])[CH2:17][C:12]1[CH:13]=[CH:14][C:15]([Cl:16])=[C:10]([Cl:9])[CH:11]=1)[CH2:5][C:4]([OH:8])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC(=O)O)C(CC1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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